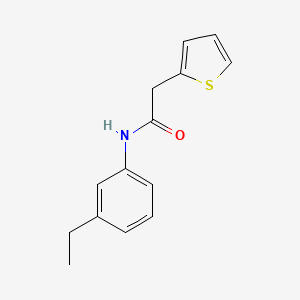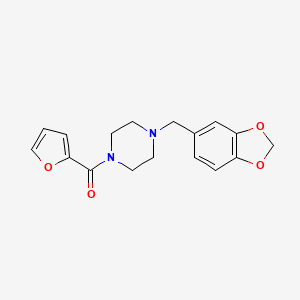
N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide, also known as CMMD, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound belongs to the class of amides and is known for its potent analgesic and anti-inflammatory properties. In
Mecanismo De Acción
The exact mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide is not yet fully understood. However, studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide exerts its analgesic and anti-inflammatory effects through the inhibition of the cyclooxygenase (COX) enzyme. COX is responsible for the synthesis of prostaglandins, which play a key role in the development of pain and inflammation. By inhibiting COX, N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide has been shown to possess potent analgesic and anti-inflammatory properties. Studies have also shown that N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide can induce apoptosis in cancer cells. However, the exact biochemical and physiological effects of N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide is its potent analgesic and anti-inflammatory properties. This makes it a potential candidate for the development of novel drugs for the treatment of chronic pain and inflammation. However, one of the main limitations of N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide is its potential toxicity. Studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide can cause liver and kidney damage, making it unsuitable for long-term use.
Direcciones Futuras
There are several potential future directions for the research and development of N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide. One potential direction is the development of novel drugs for the treatment of chronic pain and inflammation. Another potential direction is the development of anti-cancer drugs based on the apoptotic properties of N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide. Further research is needed to fully understand the biochemical and physiological effects of N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide and to develop safe and effective drugs based on this compound.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide involves the reaction between 4-chloro-2-methoxy-5-methylbenzoic acid and 2,4-dimethylbenzoyl chloride in the presence of a suitable base. The reaction proceeds through an amide bond formation, resulting in the formation of N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide. The purity of the final product can be improved by recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide has been extensively researched for its potential applications in the field of medicine. It has been shown to possess potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation. N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide has also been investigated for its potential use as an anti-cancer agent. Studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide can induce apoptosis in cancer cells, making it a potential candidate for the development of novel anti-cancer drugs.
Propiedades
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-10-5-6-13(11(2)7-10)17(20)19-15-8-12(3)14(18)9-16(15)21-4/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNIXOYNDVMKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone](/img/structure/B5740395.png)
![6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740413.png)
![N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5740418.png)


![4-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5740435.png)
![(2-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5740439.png)
![2-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-N'-(3,4-dihydro-1(2H)-naphthalenylidene)acetohydrazide](/img/structure/B5740457.png)

![4-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5740471.png)

